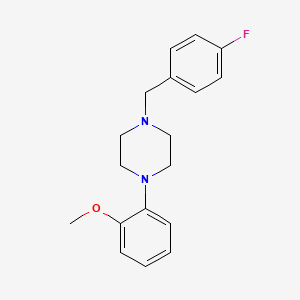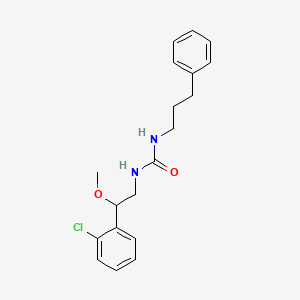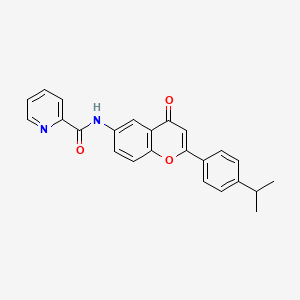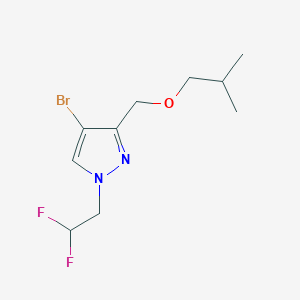
N-Cinnamylideneaniline
Vue d'ensemble
Description
N-Cinnamylideneaniline is an organic compound with the molecular formula C15H13N It is characterized by the presence of an imine group (C=N) and a cinnamyl group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Cinnamylideneaniline can be synthesized through the condensation reaction of cinnamaldehyde and aniline. The reaction typically involves mixing equimolar amounts of cinnamaldehyde and aniline in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds via the formation of an imine intermediate, which then undergoes cyclization to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-Cinnamylideneaniline undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield the corresponding amine.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: N-t-butylbenzenesulfinimidoyl chloride and DBU in methylene chloride at -78°C.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of nitrones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives, such as nitro or halogenated compounds.
Applications De Recherche Scientifique
N-Cinnamylideneaniline has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N-Cinnamylideneaniline involves its interaction with specific molecular targets and pathways. For instance, it can interact with enzymes or receptors in biological systems, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
N-Cinnamylideneaniline can be compared with other similar compounds, such as:
N-Benzylideneaniline: Similar structure but with a benzyl group instead of a cinnamyl group.
N-(Cinnamylidene)-m-nitroaniline: Contains a nitro group on the aromatic ring, which can alter its chemical and biological properties.
N-(Cinnamylidene)-m-anisidine: Contains a methoxy group on the aromatic ring, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the cinnamyl and aniline moieties, which confer distinct chemical reactivity and potential biological activities
Propriétés
IUPAC Name |
(E)-N,3-diphenylprop-2-en-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-13H/b10-7+,16-13? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKOSCNIXIHSDE-DOSQDUBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953-21-9 | |
| Record name | N-CINNAMYLIDENEANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2668583.png)






![2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane](/img/structure/B2668591.png)

![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine](/img/structure/B2668598.png)


